2-Chlorobenzo[c]phenanthrene

Catalog No.
S8532659
CAS No.
M.F
C18H11Cl
M. Wt
262.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorobenzo[c]phenanthrene

Product Name

2-Chlorobenzo[c]phenanthrene

IUPAC Name

2-chlorobenzo[c]phenanthrene

Molecular Formula

C18H11Cl

Molecular Weight

262.7 g/mol

InChI

InChI=1S/C18H11Cl/c19-15-10-9-13-6-8-14-7-5-12-3-1-2-4-16(12)18(14)17(13)11-15/h1-11H

InChI Key

MOGQLHWBDFZMJJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CC(=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CC(=C4)Cl

2-Chlorobenzo[c]phenanthrene is a polycyclic aromatic hydrocarbon characterized by the presence of a chlorine atom at the second position of the benzo[c]phenanthrene structure. Its molecular formula is C18H11ClC_{18}H_{11}Cl, and it has a molecular weight of approximately 284.73 g/mol . This compound is notable for its complex aromatic system, which consists of fused benzene rings that contribute to its unique chemical properties and potential biological activities.

Typical of aromatic compounds. These include:

  • Electrophilic Substitution Reactions: The chlorine atom can be replaced by electrophiles, leading to the formation of new derivatives.
  • Reduction Reactions: The compound can undergo reduction processes, potentially yielding chlorinated and non-chlorinated derivatives.
  • Oxidation Reactions: It may also be oxidized to form hydroxylated products, which can further react to form more complex structures.

The specific reaction pathways often depend on the reaction conditions and the presence of catalysts .

Research indicates that 2-Chlorobenzo[c]phenanthrene exhibits significant biological activity, particularly in terms of mutagenicity and potential carcinogenicity. Compounds in this class have been shown to induce genetic mutations and may act as environmental pollutants that pose health risks. Studies have demonstrated that similar compounds can cause DNA damage in mammalian cells, highlighting the need for further investigation into their toxicological profiles .

Several methods for synthesizing 2-Chlorobenzo[c]phenanthrene have been reported:

  • Electrophilic Aromatic Substitution: This method involves the chlorination of benzo[c]phenanthrene using chlorine gas or chlorinating agents under controlled conditions.
  • Palladium-Catalyzed Cross-Coupling Reactions: Advanced synthetic strategies utilize palladium catalysts to facilitate the formation of chlorinated phenanthrene derivatives from appropriate precursors .
  • Direct Chlorination: Direct chlorination of phenanthrene derivatives can also yield 2-chloro products through halogenation reactions.

These methods vary in terms of yield, complexity, and environmental impact, making them suitable for different applications in research and industry .

2-Chlorobenzo[c]phenanthrene has potential applications in various fields:

  • Research: It serves as a model compound for studying the reactivity and properties of chlorinated polycyclic aromatic hydrocarbons.
  • Material Science: Its unique structure may be explored for developing advanced materials with specific optical or electronic properties.
  • Environmental Chemistry: Understanding its behavior in environmental contexts helps assess its impact as a pollutant and its degradation pathways.

Interaction studies involving 2-Chlorobenzo[c]phenanthrene focus on its behavior in biological systems and its interactions with other chemical entities. Key areas include:

  • Metabolic Pathways: Investigating how this compound is metabolized in living organisms provides insights into its toxicity and potential health effects.
  • Binding Affinity Studies: Research on how 2-Chlorobenzo[c]phenanthrene interacts with biomolecules, such as proteins or nucleic acids, helps elucidate its biological mechanisms.

These studies are crucial for assessing the risks associated with exposure to this compound and similar substances .

Several compounds share structural similarities with 2-Chlorobenzo[c]phenanthrene. These include:

Compound NameMolecular FormulaUnique Features
Benzo[c]phenanthreneC18H12No chlorine; serves as a parent compound
PhenanthreneC14H10Lacks additional benzene ring; simpler structure
3-Hydroxybenzo[c]phenanthreneC18H12OContains a hydroxyl group; different reactivity profile
1-ChlorophenanthreneC14H9ClChlorine at a different position; altered properties

Uniqueness

The presence of the chlorine atom at the second position distinguishes 2-Chlorobenzo[c]phenanthrene from its analogs. This substitution affects both its chemical reactivity and biological activity, making it a subject of particular interest in environmental and medicinal chemistry .

XLogP3

6.6

Exact Mass

262.0549280 g/mol

Monoisotopic Mass

262.0549280 g/mol

Heavy Atom Count

19

Dates

Last modified: 02-18-2024

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